molecular formula C15H17N3 B8110091 (1S,8S)-5-methyl-3-phenyl-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene

(1S,8S)-5-methyl-3-phenyl-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene

Cat. No.: B8110091
M. Wt: 239.32 g/mol
InChI Key: ZQYZSZMIEKVLMY-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3bS,6aS)-1-methyl-3-phenyl-3b,4,5,6,6a,7-hexahydro-1H-pyrrolo[3’,4’:3,4]cyclopenta[1,2-c]pyrazole is a complex organic compound with a unique structure that combines elements of pyrrole, cyclopentane, and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3bS,6aS)-1-methyl-3-phenyl-3b,4,5,6,6a,7-hexahydro-1H-pyrrolo[3’,4’:3,4]cyclopenta[1,2-c]pyrazole typically involves multi-step organic reactions. One common approach is to start with a cyclopentane derivative and introduce the pyrrole and pyrazole rings through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3bS,6aS)-1-methyl-3-phenyl-3b,4,5,6,6a,7-hexahydro-1H-pyrrolo[3’,4’:3,4]cyclopenta[1,2-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.

Scientific Research Applications

(3bS,6aS)-1-methyl-3-phenyl-3b,4,5,6,6a,7-hexahydro-1H-pyrrolo[3’,4’:3,4]cyclopenta[1,2-c]pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3bS,6aS)-1-methyl-3-phenyl-3b,4,5,6,6a,7-hexahydro-1H-pyrrolo[3’,4’:3,4]cyclopenta[1,2-c]pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    (3bS,6aS)-1-methyl-3-phenyl-3b,4,5,6,6a,7-hexahydro-1H-pyrrolo[3’,4’3,4]cyclopenta[1,2-c]pyrazole: shares structural similarities with other fused ring systems, such as indoles, quinolines, and isoquinolines.

    Indoles: Known for their presence in many natural products and pharmaceuticals.

    Quinolines: Used in antimalarial drugs and other therapeutic agents.

    Isoquinolines: Found in various alkaloids with biological activity.

Uniqueness

The uniqueness of (3bS,6aS)-1-methyl-3-phenyl-3b,4,5,6,6a,7-hexahydro-1H-pyrrolo[3’,4’:3,4]cyclopenta[1,2-c]pyrazole lies in its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1S,8S)-5-methyl-3-phenyl-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-18-13-7-11-8-16-9-12(11)14(13)15(17-18)10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYZSZMIEKVLMY-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3CNCC3C2)C(=N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C([C@H]3CNC[C@H]3C2)C(=N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.